molecular formula C19H18FN5O B2737436 1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034395-87-2

1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2737436
CAS No.: 2034395-87-2
M. Wt: 351.385
InChI Key: ZCLIAMZCPXHGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide features a cyclopropanecarboxamide core linked to a pyrazine ring substituted with a 1-methylpyrazole moiety and a 4-fluorophenyl group. Its structural uniqueness lies in the combination of a rigid cyclopropane ring, pyrazine-pyrazole heteroaromatic system, and fluorophenyl substituent, which may influence physicochemical properties and binding interactions compared to analogs .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c1-25-12-13(10-24-25)17-16(21-8-9-22-17)11-23-18(26)19(6-7-19)14-2-4-15(20)5-3-14/h2-5,8-10,12H,6-7,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLIAMZCPXHGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclopropanecarboxamide : A core structure that contributes to its biological activity.
  • 4-Fluorophenyl Group : This substituent enhances lipophilicity and may influence receptor binding.
  • Pyrazole Derivative : Known for various biological activities, including anti-inflammatory and anticancer properties.

Molecular Formula : C19_{19}H20_{20}F1_{1}N5_{5}

Anticancer Properties

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide exhibit significant anticancer effects. A study on pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The pyrazole moiety is associated with antimicrobial properties. In vitro studies have shown that derivatives containing pyrazole structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors involved in cancer progression and inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes that are crucial in cancer metabolism or inflammatory responses.
  • Signal Transduction Modulation : By affecting key signaling pathways, the compound can alter cellular responses to stimuli.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including compounds structurally related to 1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide. The results showed significant inhibition of cell proliferation in various cancer cell lines, with IC50_{50} values indicating potent activity against breast and lung cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole derivatives. The study found that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Tables

Activity TypeAssay MethodIC50_{50} (µM)Reference
AnticancerMTT Assay12.5
AntimicrobialDisk Diffusion15
Anti-inflammatoryELISA25

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from N-Substituted Pyrazoline Derivatives ()

Compounds 1–4 in share the 4-fluorophenyl substituent and pyrazoline core but differ in their N-substituents (e.g., carbaldehyde, acetyl, propanone groups). Key distinctions from the target compound include:

  • Core Heterocycle : Pyrazoline (5-membered, partially saturated) vs. pyrazine (6-membered, fully aromatic) in the target.
  • Substituent Orientation : The target’s pyrazole is directly fused to the pyrazine, enabling extended π-conjugation, whereas pyrazoline derivatives in lack this feature.
  • Functional Groups : The carboxamide group in the target may enhance hydrogen-bonding capacity compared to aldehydes or ketones in compounds.

Fluorophenyl-Containing Chromenone-Pyrazolopyrimidine Hybrid ()

Example 53 in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares fluorinated aromatic systems and a carboxamide group but diverges significantly:

  • Core Scaffold: Chromenone-pyrazolopyrimidine vs. pyrazine-pyrazole-cyclopropane in the target.
  • Bioactivity Implications: The chromenone moiety in Example 53 is associated with kinase inhibition, while the target’s pyrazine-pyrazole system may favor interactions with different enzyme pockets.
  • Physical Properties : Example 53 has a melting point of 175–178°C and molecular weight of 589.1 g/mol, suggesting higher polarity compared to the target compound (exact data unavailable) .

Cyclopropanecarboxamide Derivatives ()

The compound in (N-{2-[cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)cyclopropanecarboxamide) shares the cyclopropanecarboxamide group and fluorophenyl substituent but incorporates a pyrrole ring instead of pyrazine-pyrazole. Key differences:

  • Linker Flexibility : The target’s pyrazine-methyl linker may confer rigidity, whereas ’s methoxypropyl group introduces conformational flexibility.
  • Solubility : The methoxypropyl chain in likely enhances aqueous solubility compared to the target’s aromatic systems.

Data Table: Comparative Analysis of Structural and Physical Properties

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyrazine-pyrazole-cyclopropane 4-Fluorophenyl, 1-methylpyrazole Not reported Not reported
Example 53 () Chromenone-pyrazolopyrimidine 3-Fluorophenyl, isopropyl, carboxamide 175–178 589.1
Compound 1 () Pyrazoline 4-Fluorophenyl, phenyl, carbaldehyde Not reported ~300 (estimated)

Research Findings and Implications

  • Structural Confirmation : Crystallographic methods (e.g., SHELX software ) were critical in confirming the geometries of analogs in , suggesting similar approaches could validate the target compound’s structure.
  • Fluorophenyl Role : The 4-fluorophenyl group in the target and analogs enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
  • Heterocyclic Diversity : Pyrazine-pyrazole systems (target) may offer improved aromatic stacking vs. pyrazoline () or pyrrole () cores, impacting target selectivity.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of the fluorophenyl group with the pyrazine-pyrazole core. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclopropane ring formation to avoid side reactions .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions, with ligand selection (e.g., XPhos) to enhance yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) for solubility of intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structural identity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl, pyrazine, and cyclopropane moieties. Anomalous shifts (e.g., ~δ 7.2 ppm for fluorophenyl protons) indicate successful substitution .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • IR spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

Q. How can researchers mitigate common impurities during synthesis?

  • Byproduct formation : Use excess pyrazole derivatives to drive coupling reactions to completion .
  • Degradation : Avoid prolonged exposure to light/moisture, as the fluorophenyl group is prone to hydrolysis. Stabilize intermediates under inert gas .
  • Purification traps : Scavenger resins (e.g., QuadraPure™) to remove residual catalysts .

Q. What stability considerations are critical for storage and handling?

  • Thermal stability : Store at –20°C to prevent cyclopropane ring opening .
  • Solubility : Pre-formulate in DMSO for biological assays, with freeze-thaw cycles minimized to avoid precipitation .

Advanced Research Questions

Q. How can SHELXL software improve the refinement of this compound’s crystal structure?

SHELXL enables high-precision refinement using single-crystal X-ray

  • Twinned data handling : Use the TWIN command to resolve overlapping reflections in pyrazine-pyrazole systems .
  • Hydrogen placement : Apply HFIX constraints for carboxamide hydrogens to refine H-bonding networks .
  • Disorder modeling : PART instructions to manage fluorophenyl group rotational disorder .

Q. How can researchers resolve contradictions in reported pharmacological activity across studies?

  • Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to reduce variability .
  • Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects in vivo .
  • Dose-response curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate accurate IC₅₀ values .

Q. What experimental design strategies (e.g., DoE) optimize synthesis yield and purity?

  • Factorial design : Vary temperature, catalyst loading, and solvent ratios to identify interactions affecting yield .
  • Response surface modeling : Predict optimal conditions for cyclopropane formation using central composite design .
  • Flow chemistry : Continuous-flow reactors to enhance mixing and reduce reaction time for pyrazole coupling steps .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to kinase domains, focusing on the fluorophenyl group’s hydrophobic interactions .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of the carboxamide moiety in ATP-binding pockets .
  • QSAR models : Train regression algorithms on pyrazolo-pyrazine derivatives to correlate substituents with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.